6-Alpha-Methyl-Prednisolone-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Alpha-Methyl-Prednisolone-d4 is a deuterated labeled version of 6-Alpha-Methyl-Prednisolone. This compound is primarily used in scientific research as a tracer for quantitation during drug development processes. The incorporation of stable heavy isotopes like deuterium into drug molecules can significantly affect their pharmacokinetic and metabolic profiles .
Vorbereitungsmethoden
The preparation of 6-Alpha-Methyl-Prednisolone-d4 involves several synthetic routes and reaction conditions. One common method starts with the etherification of a compound, followed by methynation, hydrogenation, fermentation dehydrogenation, bromination, and debromination . These steps are carefully controlled to ensure the correct incorporation of deuterium atoms into the final product. Industrial production methods often involve large-scale synthesis under controlled conditions to maintain the purity and stability of the compound .
Analyse Chemischer Reaktionen
6-Alpha-Methyl-Prednisolone-d4 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen, bromine, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions can lead to the formation of deuterated alcohols .
Wissenschaftliche Forschungsanwendungen
6-Alpha-Methyl-Prednisolone-d4 has a wide range of scientific research applications. In chemistry, it is used as a tracer for studying reaction mechanisms and kinetics. In biology, it helps in understanding metabolic pathways and enzyme activities. In medicine, it is used to study the pharmacokinetics and pharmacodynamics of corticosteroids. Additionally, it has applications in the pharmaceutical industry for drug development and quality control .
Wirkmechanismus
The mechanism of action of 6-Alpha-Methyl-Prednisolone-d4 is similar to that of its non-deuterated counterpart. It binds to glucocorticoid receptors, leading to changes in gene expression that result in anti-inflammatory and immunosuppressive effects. The binding of the compound to the receptor mediates changes in gene expression, leading to multiple downstream effects over hours to days .
Vergleich Mit ähnlichen Verbindungen
6-Alpha-Methyl-Prednisolone-d4 is unique due to the incorporation of deuterium atoms, which can affect its pharmacokinetic and metabolic profiles. Similar compounds include 6-Alpha-Methyl-Prednisolone, prednisolone, and methylprednisolone. These compounds share similar structures and mechanisms of action but differ in their pharmacokinetic properties and metabolic stability .
Eigenschaften
Molekularformel |
C22H30O5 |
---|---|
Molekulargewicht |
378.5 g/mol |
IUPAC-Name |
(6S,10R,11S,13S,17R)-9,11,12,12-tetradeuterio-11,17-dihydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-6,7,8,14,15,16-hexahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H30O5/c1-12-8-14-15-5-7-22(27,18(26)11-23)21(15,3)10-17(25)19(14)20(2)6-4-13(24)9-16(12)20/h4,6,9,12,14-15,17,19,23,25,27H,5,7-8,10-11H2,1-3H3/t12-,14?,15?,17-,19?,20-,21-,22-/m0/s1/i10D2,17D,19D |
InChI-Schlüssel |
VHRSUDSXCMQTMA-FCSTWSDUSA-N |
Isomerische SMILES |
[2H][C@@]1(C([C@]2(C(CC[C@@]2(C(=O)CO)O)C3C1([C@]4(C=CC(=O)C=C4[C@H](C3)C)C)[2H])C)([2H])[2H])O |
Kanonische SMILES |
CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)(C(=O)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.